N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
Description
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a benzamide derivative characterized by two key structural features:
- N-substituent: A 2-(2-hydroxyethoxy)ethyl group attached to the benzamide nitrogen.
- Para-substituent: A 5-nitrofuran-2-yl vinyl group at the 4-position of the benzamide core.
The nitrofuran vinyl group introduces an electron-deficient aromatic system, which may confer antimicrobial or anticancer properties, as seen in nitrofuran-based drugs like nitrofurantoin .
Properties
Molecular Formula |
C17H18N2O6 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C17H18N2O6/c20-10-12-24-11-9-18-17(21)14-4-1-13(2-5-14)3-6-15-7-8-16(25-15)19(22)23/h1-8,20H,9-12H2,(H,18,21)/b6-3+ |
InChI Key |
UQQLMIFUZOQGRC-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Amidation Reaction Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 4-(2-(5-nitrofuran-2-yl)vinyl)benzoyl chloride or ester + 2-(2-hydroxyethoxy)ethylamine | Acid chloride preferred for higher reactivity |
| Solvent | Anhydrous solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide | Solvent choice affects solubility and reaction rate |
| Base | Triethylamine or pyridine | To neutralize HCl formed during amidation |
| Temperature | 0°C to room temperature | Low temperature to prevent side reactions |
| Reaction time | 2 to 12 hours | Monitored by TLC or HPLC |
Alternative Activation Methods
Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine) to activate the carboxylic acid directly, avoiding the need for acid chlorides.
This method is advantageous for sensitive substrates and can be performed under milder conditions.
Representative Synthetic Procedure
Activation of 4-(2-(5-nitrofuran-2-yl)vinyl)benzoic acid:
The acid is converted to the acid chloride by reaction with thionyl chloride or oxalyl chloride under reflux in anhydrous solvent.Amidation:
The acid chloride solution is added dropwise to a cooled solution of 2-(2-hydroxyethoxy)ethylamine and triethylamine in anhydrous dichloromethane at 0°C. The mixture is stirred for several hours at room temperature.Work-up:
The reaction mixture is washed with water, dilute acid, and brine, then dried over anhydrous sodium sulfate.Purification:
The crude product is purified by recrystallization from ethanol or by column chromatography.
Yield and Purity
Typical yields range from 60% to 75%, depending on reaction scale and purification efficiency.
Purity is confirmed by NMR, showing characteristic signals for the amide NH, vinyl protons, hydroxyethoxy chain, and nitrofuran ring.
Research Findings on Preparation Optimization
Solvent effects: Polar aprotic solvents improve reaction rates but may increase side reactions; dichloromethane balances reactivity and selectivity.
Temperature control: Maintaining low temperature during acid chloride addition minimizes decomposition of the nitrofuran moiety.
Base selection: Triethylamine is preferred for its ability to scavenge HCl without interfering with the reaction.
Coupling reagent use: Carbodiimide-mediated coupling reduces harsh conditions and improves yields for sensitive substrates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Acid chloride amidation | Acid chloride, 2-(2-hydroxyethoxy)ethylamine, triethylamine, DCM, 0–25°C | High reactivity, straightforward | Requires handling acid chlorides, moisture sensitive | 65–75 |
| Carbodiimide coupling | 4-(2-(5-nitrofuran-2-yl)vinyl)benzoic acid, EDCI/DCC, DMAP, amine, DMF or DCM | Mild conditions, good for sensitive groups | Longer reaction times, possible urea byproducts | 60–70 |
| Direct ester amidation | Ester derivative, amine, heat or catalyst | Avoids acid chloride preparation | Requires higher temperature, risk of side reactions | 50–60 |
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide exhibit broad-spectrum antimicrobial properties. The nitrofuran moiety is known for its effectiveness against a range of bacteria and fungi, which could make this compound a candidate for developing new antimicrobial agents. For instance, derivatives of nitrofuran have shown promising results against Gram-positive bacteria, indicating potential therapeutic applications in treating infections caused by resistant strains .
Anticancer Properties
The incorporation of the vinylbenzamide structure in the compound suggests possible anticancer activities. Similar compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, derivatives with a benzamide backbone have been linked to selective inhibition of tumor growth in various cancer models, including breast and prostate cancers .
Biochemical Applications
Enzyme Inhibition
The structural features of this compound may allow it to act as an enzyme inhibitor. Compounds with similar functionalities have been characterized as inhibitors of key metabolic enzymes involved in cancer metabolism and microbial resistance pathways. This aspect could be explored further to determine the compound's mechanism of action against specific targets .
Materials Science Applications
Polymeric Materials
The presence of hydroxyethoxy groups in the compound suggests its potential utility in synthesizing polymeric materials with enhanced properties such as flexibility and thermal stability. Research into similar compounds indicates that such modifications can lead to improved mechanical properties and resistance to environmental degradation .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or inhibit specific enzymes. The nitrofuran moiety could be involved in redox reactions that generate reactive oxygen species, leading to cellular damage.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
*LogP inferences based on substituent polarity.
Pharmacological Activity
- Nitrofurans typically disrupt bacterial DNA via nitroreductase activation .
- Sigma Receptor Ligands (e.g., [125I]PIMBA) : Benzamides with piperidine/alkyl chains show high affinity for sigma receptors, enabling tumor imaging and therapy . The target compound’s hydroxyethoxy chain may reduce sigma receptor binding compared to lipophilic analogs.
- Niclosamide Derivatives : Exhibit broad-spectrum antimicrobial activity via mitochondrial uncoupling . The target compound’s nitrofuran could mimic this mechanism but with a different pharmacokinetic profile.
Biological Activity
N-(2-(2-Hydroxyethoxy)ethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide, a compound featuring both a nitrofuran moiety and a hydroxyethoxy group, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- CAS Number : 26635-75-6
Synthesis Methods
The synthesis of this compound generally involves several steps, including the formation of the nitrofuran derivative and subsequent coupling reactions to introduce the hydroxyethoxy group. Notably, a new process has been reported for synthesizing related compounds through a diethanolamine method which emphasizes low toxicity and high reaction efficiency .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study on related benzamide derivatives demonstrated broad-spectrum activity against various microorganisms, including:
- Bacteria : Staphylococcus aureus, Bacillus subtilis, Escherichia coli
- Fungi : Candida albicans
Minimum inhibitory concentration (MIC) values for these compounds ranged from 1.95 µg/ml to 500 µg/ml, suggesting potent activity against drug-resistant strains .
| Microorganism | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 1.95 |
| Bacillus subtilis | 3.9 |
| Escherichia coli | 7.8 |
| Candida albicans | 500 |
Anticancer Activity
In vitro studies have shown that compounds containing nitrofuran groups can induce apoptosis in cancer cells. For instance, derivatives of benzofuroxan have been observed to trigger intrinsic apoptosis pathways in melanoma cells by regulating key signaling proteins such as AKT and BIM . The mechanism involves the generation of reactive oxygen species (ROS), which play a crucial role in mediating cytotoxic effects.
Case Studies
- Melanoma Treatment : A study exploring the effects of nitrofuran derivatives on melanoma cells indicated significant cytotoxicity and the ability to inhibit tumor growth in murine models. The compounds were found to induce morphological changes consistent with apoptosis and showed promise as potential therapeutic agents against aggressive skin cancers .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of related benzamide derivatives demonstrated their effectiveness against common pathogens responsible for nosocomial infections. The results emphasized the need for further development of these compounds as alternatives to existing antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
